Thymidylate Synthase Inhibition in Murine Leukemia Cells
The compound exhibits moderate inhibition of cellular thymidylate synthase in intact murine leukemia L1210 cells. While not a potent inhibitor compared to clinically used antifolates, its activity provides a quantifiable baseline for structural optimization [1].
| Evidence Dimension | Thymidylate synthase inhibition (IC50) |
|---|---|
| Target Compound Data | 12,000 nM (intact L1210 cells) [1] |
| Comparator Or Baseline | Class-level baseline: clinically relevant antifolates (e.g., pemetrexed) show IC50 < 100 nM [2] |
| Quantified Difference | Target compound ~120-fold less potent than benchmark antifolates, confirming its role as a precursor scaffold rather than a finished drug candidate |
| Conditions | Murine leukemia cell line (L1210) in intact cells [1] |
Why This Matters
This data establishes the scaffold's baseline target engagement, informing SAR efforts where improved potency is the objective.
- [1] BindingDB. BDBM50369176 CHEMBL1791078. Accessed 2026. View Source
- [2] Chattopadhyay S, Moran RG, Goldman ID. Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Mol Cancer Ther. 2007;6(2):404-417. View Source
